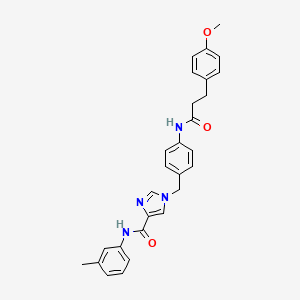

![molecular formula C20H18N4O3S B2547636 N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1044266-32-1](/img/no-structure.png)

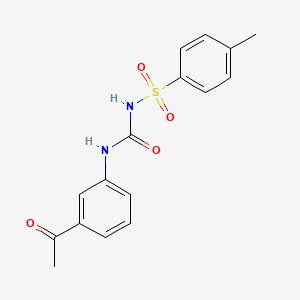

N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, including antioxidant, anticancer, analgesic, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the reaction of an amino group with various aldehydes and ketones. For instance, 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized by reacting the amino group of 2-hydrazino-3-(3-methoxyphenyl)-quinazolin-4(3H)-one with different aldehydes and ketones . The starting materials for these syntheses often include aniline derivatives, such as 3-methoxy aniline or 4-methoxyaniline .

Molecular Structure Analysis

The molecular structures of these quinazolinone derivatives are confirmed using various spectroscopic techniques, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry . These methods provide detailed information about the molecular framework and functional groups present in the compounds.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo a range of chemical reactions. For example, alkylation reactions can be performed on the sulfur atom of 3-phenylamino-2-thioxo-3H-quinazolin-4-one to yield 2-alkyl thio derivatives . Additionally, reactions with hydrazine hydrate can afford hydrazide derivatives, which can further react to form pyrazoles, pyrazolones, and oxadiazole-thiones . Glycosylation reactions can also be carried out to produce S-glycoside derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. These compounds exhibit a range of activities, including significant antioxidant properties, as demonstrated by the DPPH radical scavenging method . Some derivatives have shown to possess higher antioxidant activity than ascorbic acid . The analgesic and anti-inflammatory activities of these compounds have been evaluated, with some derivatives showing moderate potency compared to standard drugs like diclofenac sodium, while also exhibiting mild ulcerogenic potential . Anticancer activities have been tested using MTT assay against various cancer cell lines, with certain compounds displaying more cytotoxicity against glioblastoma U-87 than against triple-negative breast cancer MDA-MB-231 cell lines .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves the condensation of 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid with 3-methoxyaniline, followed by the addition of acetic anhydride to form the final product.", "Starting Materials": [ "3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid", "3-methoxyaniline", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: To a solution of 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid (1.0 g, 3.2 mmol) in dichloromethane (20 mL) and triethylamine (1.0 mL, 7.2 mmol) at 0°C, 3-methoxyaniline (0.5 g, 3.2 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.", "Step 2: The reaction mixture is then cooled to 0°C and acetic anhydride (0.5 mL, 5.3 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: The reaction mixture is quenched with water (20 mL) and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL), brine (20 mL), dried over sodium sulfate, and concentrated under reduced pressure.", "Step 4: The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and diethyl ether as the eluent to afford N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide as a white solid (0.8 g, 60% yield)." ] } | |

CAS-Nummer |

1044266-32-1 |

Molekularformel |

C20H18N4O3S |

Molekulargewicht |

394.45 |

IUPAC-Name |

N-(3-methoxyphenyl)-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |

InChI |

InChI=1S/C20H18N4O3S/c1-27-13-6-4-5-12(11-13)21-17(25)10-9-16-19(26)24-18(22-16)14-7-2-3-8-15(14)23-20(24)28/h2-8,11,16,22H,9-10H2,1H3,(H,21,25) |

InChI-Schlüssel |

VODNSXHYIMINSL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

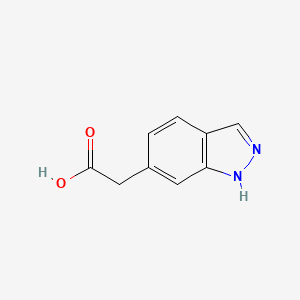

![6-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2547553.png)

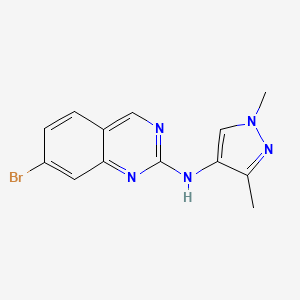

![N-(4-butylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2547558.png)

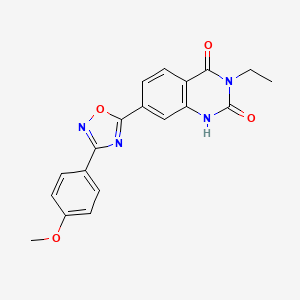

![2-Benzhydryl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2547561.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547562.png)

![diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2547564.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547565.png)